N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Description
N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a thieno[3,2-d]pyrimidine core, and a sulfanylacetamide moiety
Properties
IUPAC Name |
N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S2/c1-10-8-12-14(23-10)15(21)19(2)16(18-12)22-9-13(20)17-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPODSCKGVQAXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanylacetamide group and the cyclohexyl moiety. Common reagents used in these steps include various halogenating agents, sulfur sources, and amines. Reaction conditions often involve the use of organic solvents, elevated temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents would also be optimized to ensure environmental sustainability and safety.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thieno[3,2-d]pyrimidine core can be reduced to form alcohols.
Substitution: The cyclohexyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Spectroscopic Data
The compound's structure can be analyzed using various spectroscopic techniques, including NMR and mass spectrometry. For instance, the NMR data indicates specific chemical environments that can be correlated to the molecular structure.
Medicinal Chemistry
N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide has shown promise in:
- Antimicrobial Activity : Studies indicate that derivatives of thieno[3,2-d]pyrimidine exhibit significant antibacterial properties. This compound could potentially serve as a lead compound in developing new antibiotics.
Anticancer Research
Research has suggested that compounds with thieno[3,2-d]pyrimidine moieties possess anticancer properties. N-cyclohexyl derivatives have been investigated for their ability to inhibit tumor growth in various cancer cell lines.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, its potential role as an inhibitor of dihydrofolate reductase (DHFR) could be explored further due to the structural similarities with known inhibitors.
Drug Development
Given its unique structure, this compound may serve as a scaffold for the development of new drugs targeting various diseases. Its modifications can lead to derivatives with enhanced efficacy and reduced side effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on thieno[3,2-d]pyrimidine derivatives demonstrated that modifications at the sulfur position enhance antimicrobial activity against resistant strains of bacteria. The specific case of N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide showed a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics.
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound significantly reduced cell viability compared to controls. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC < 10 µg/mL against S. aureus | |
| Anticancer | 50% inhibition at 20 µM in MCF-7 | |
| Enzyme Inhibition | IC50 values pending |
Table 2: Structural Modifications and Their Effects
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The thieno[3,2-d]pyrimidine core is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The sulfanyl group could also play a role in its activity, possibly through redox interactions or binding to metal ions.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure and may have similar biological activities.
Sulfanylacetamide derivatives: Compounds with this functional group may have similar chemical reactivity and applications.
Cyclohexyl derivatives: These compounds may share similar physical properties, such as solubility and stability.
Uniqueness
N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is unique due to the combination of these three distinct moieties in a single molecule. This unique structure could confer specific properties and activities that are not observed in other similar compounds, making it a valuable target for further research and development.
Biological Activity
N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H21N3O2S2
- Molecular Weight : 351.48 g/mol
- IUPAC Name : N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide exhibits various biological activities primarily through its interaction with specific enzymes and receptors:
- GSK-3β Inhibition : The compound has been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a key regulator in multiple signaling pathways related to inflammation and neurodegeneration. In vitro studies indicate an IC50 value of approximately 8 nM for GSK-3β inhibition, suggesting a potent activity against this target .
- Anti-inflammatory Effects : In cellular models of inflammation, such as lipopolysaccharide-induced microglial BV-2 cells, the compound significantly reduces the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-6. This suggests its potential application in treating inflammatory diseases .
- Neuroprotective Properties : The compound demonstrates neuroprotective effects by mitigating tau hyperphosphorylation in cellular models of neurodegeneration. This is particularly relevant for conditions like Alzheimer's disease where tau pathology is a hallmark .
Case Studies and Research Findings
Several studies have explored the biological activity of N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
